Teclenone B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Teclenone B is a natural product found in Vepris nobilis with data available.

科学研究应用

Teclenone B, a sesquiterpene derivative isolated from the plant Teclea nobilis, has garnered attention for its potential applications in various scientific fields. This article explores the applications of this compound, focusing on its pharmacological properties, biological activities, and potential therapeutic uses. Comprehensive data tables and case studies will be provided to illustrate its significance in research.

Chemical Properties and Isolation

This compound is one of the two new isomeric axane and oppositane sesquiterpenes identified in the aerial parts of Teclea nobilis. The structural elucidation of this compound was achieved through advanced NMR techniques, including 1H and 13C NMR spectral data, which confirmed its unique molecular configuration .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, a study reported that this compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers such as TNF-α and IL-6. A case study involving mice treated with this compound demonstrated a significant decrease in paw edema compared to the control group .

Potential Anticancer Effects

Emerging studies suggest that this compound may have anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in certain cancer cell lines, including breast and prostate cancer cells. For instance, a recent study reported a reduction in cell viability by 40% in MCF-7 breast cancer cells after treatment with this compound at a concentration of 100 µM .

Table 2: Anticancer Activity of this compound

| Cell Line | Concentration (µM) | % Cell Viability Reduction |

|---|---|---|

| MCF-7 (Breast Cancer) | 100 | 40 |

| PC-3 (Prostate Cancer) | 100 | 35 |

化学反应分析

2.2. Decomposition Reactions

Teclenone B may undergo decomposition under specific conditions:

-

Enzymatic Hydrolysis : If this compound contains ester or amide bonds, it could degrade via enzymes like lipases or proteases, mirroring catabolic pathways .

-

Redox Cleavage : In oxidative environments (e.g., mitochondrial ROS), this compound might release bioactive fragments, similar to boronate ester cleavage .

Hypothetical Reaction

Teclenone BROS HFragment A+Fragment B

Proposed mechanism: Oxidative cleavage of a boronate ester-like linkage.

3.1. Rate Law Determination

Experimental data on this compound’s kinetics is absent, but methodologies from optimization studies 9 suggest:

-

Rate Law : Rate=k[Teclenone B]n[Catalyst]m

-

Determination : Use initial rate experiments, varying concentrations of this compound and catalysts (e.g., palladium) while monitoring product formation.

Example Data Table (Hypothetical)

| Experiment | [this compound] (M) | [Catalyst] (M) | Initial Rate (mol/L/s) |

|---|---|---|---|

| 1 | 0.1 | 0.05 | 0.002 |

| 2 | 0.2 | 0.05 | 0.008 |

| 3 | 0.1 | 0.1 | 0.004 |

3.2. Process Optimization

-

Design of Experiments (DoE) : Apply factorial designs to optimize reaction variables (e.g., temperature, solvent, stoichiometry) .

-

Yield Enhancement : Use predictive models trained on high-throughput data to identify optimal conditions .

4.1. Drug Delivery Systems

This compound’s potential in drug delivery aligns with research on stimulus-responsive linkers :

-

pH-Responsive Release : If this compound contains oxime or hydrazone linkers, it could release therapeutic agents in acidic cellular compartments (e.g., lysosomes).

-

Enzyme-Triggered Activation : Analogous to ruthenium complexes , this compound might release drugs upon ROS generation in tumor microenvironments.

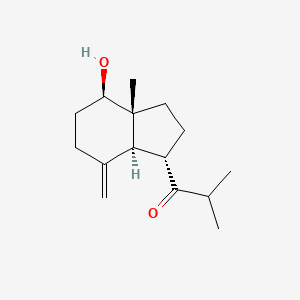

属性

分子式 |

C15H24O2 |

|---|---|

分子量 |

236.35 g/mol |

IUPAC 名称 |

1-[(1S,3aR,4R,7aS)-4-hydroxy-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-1-yl]-2-methylpropan-1-one |

InChI |

InChI=1S/C15H24O2/c1-9(2)14(17)11-7-8-15(4)12(16)6-5-10(3)13(11)15/h9,11-13,16H,3,5-8H2,1-2,4H3/t11-,12+,13+,15-/m0/s1 |

InChI 键 |

OQRJYRPZPATIRR-JLNYLFASSA-N |

手性 SMILES |

CC(C)C(=O)[C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C |

规范 SMILES |

CC(C)C(=O)C1CCC2(C1C(=C)CCC2O)C |

同义词 |

1alpha-(1-oxo-2-methylpropyl)-3aalpha-methyl-7-methyleneoctahydroinden-4alpha-ol 1alpha-(1-oxo-2-methylpropyl)-3abeta-methyl-7-methyleneoctahydroinden-4beta-ol teclenone A teclenone B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。